molecular formula C23H14ClF3N4OS B2417231 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 688792-96-3

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B2417231
CAS RN: 688792-96-3
M. Wt: 486.9
InChI Key: VUTYPFYWWMODEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H14ClF3N4OS and its molecular weight is 486.9. The purity is usually 95%.
BenchChem offers high-quality 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antimicrobial Activity

Several studies have synthesized derivatives of benzimidazole, incorporating elements like triazole, to test for antiviral activity against viruses such as hepatitis C virus (HCV) and for antimicrobial activity against a range of bacteria and fungi. Some derivatives have shown significant activity against HCV, highlighting the potential of these compounds in antiviral therapy (Youssif et al., 2016). Additionally, the antimicrobial activity of these compounds has been investigated against various bacteria, including Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans, with some showing promising minimum inhibition zones indicating potential antibacterial and antifungal applications (Antypenko et al., 2017).

Anticancer Activity

Research into benzimidazole derivatives has also included the synthesis and evaluation of their antitumor properties. Novel sulphonamide derivatives have been synthesized and displayed good antimicrobial activity, with computational calculations providing insights into their potential mechanisms of action. These studies suggest that certain benzimidazole derivatives could be promising candidates for anticancer drug development, demonstrating significant activity against various cancer cell lines (Fahim et al., 2019).

Enzyme Inhibition

The exploration of benzimidazole and its derivatives extends to their use as enzyme inhibitors, which can have significant implications in the development of new therapeutic agents. For instance, novel classes of benzimidazole-based agonists have been optimized to improve their physicochemical and ADME properties for potential use as farnesoid X receptor (FXR) agonists. These compounds have shown potent lipid-lowering activity after oral administration in preclinical models, indicating their potential in treating conditions related to lipid metabolism (Richter et al., 2011).

properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3N4OS/c24-15-10-9-13(23(25,26)27)11-18(15)28-20(32)12-33-22-30-16-6-2-1-5-14(16)21-29-17-7-3-4-8-19(17)31(21)22/h1-11H,12H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTYPFYWWMODEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.